(2S)-2-(15N)azanylpentanedioic acid
Overview
Description
(2S)-2-(15N)azanylpentanedioic acid is a stable isotope-labeled compound of L-Glutamic acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is widely used in scientific research due to its unique properties, particularly in the fields of biochemistry and molecular biology. The molecular formula of this compound is HO2C(CH2)2CH(15NH2)CO2H, and it has a molecular weight of 148.12 g/mol .
Mechanism of Action
Target of Action
L-Glutamic acid-15N, a variant of L-Glutamic acid labeled with Nitrogen-15, primarily targets glutamate receptors in the nervous system . These receptors include all subtypes of glutamate receptors: metabotropic, kainate, NMDA, and AMPA . Glutamate receptors play a crucial role in neural signaling, particularly in synaptic transmission, neural plasticity, and neuron-neuron communication .
Mode of Action
L-Glutamic acid-15N acts as an excitatory neurotransmitter . It binds to and activates its target glutamate receptors, triggering a series of reactions that lead to the opening of ion channels . This action allows the flow of ions across the neuron’s membrane, generating an electrical signal that propagates along the neuron . L-Glutamic acid-15N also shows a direct activating effect on the release of dopamine (DA) from dopaminergic terminals .
Biochemical Pathways
The action of L-Glutamic acid-15N affects several biochemical pathways. As an agonist of glutamate receptors, it influences the glutamatergic signaling pathway . This pathway is involved in a variety of neural functions, including learning and memory. Additionally, by influencing the release of dopamine, L-Glutamic acid-15N indirectly affects dopaminergic signaling , which is involved in reward, motivation, and motor control among other functions.
Result of Action
The activation of glutamate receptors by L-Glutamic acid-15N leads to various molecular and cellular effects. It triggers the propagation of electrical signals in neurons, enabling communication between neurons . This communication is fundamental to the functioning of the nervous system, influencing cognition, memory, learning, and other neural processes .
Biochemical Analysis
Biochemical Properties
L-Glutamic Acid-15N plays a crucial role in many metabolic pathways . It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an agonist at all subtypes of glutamate receptors, including metabotropic, kainate, NMDA, and AMPA . These interactions are fundamental to its role in biochemical reactions.
Cellular Effects
L-Glutamic Acid-15N influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has a direct activating effect on the release of dopamine from dopaminergic terminals .
Molecular Mechanism
At the molecular level, L-Glutamic Acid-15N exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role as an agonist at all subtypes of glutamate receptors is a prime example of its molecular mechanism of action .
Metabolic Pathways
L-Glutamic Acid-15N is involved in many metabolic pathways It interacts with various enzymes and cofactors, which can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-(15N)azanylpentanedioic acid can be synthesized through chemical synthesis or microbial fermentation. In chemical synthesis, the nitrogen-15 isotope is introduced into the amino acid through specific reactions. One common method involves the use of 15N-labeled ammonia or ammonium salts in the synthesis process .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. In this method, microorganisms such as bacteria or yeast are cultured in a medium containing 15N-labeled substrates. The microorganisms incorporate the 15N isotope into their metabolic processes, resulting in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(15N)azanylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form α-ketoglutarate.
Reduction: It can be reduced to form L-glutamate.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include α-ketoglutarate, L-glutamate, and various substituted derivatives of this compound .
Scientific Research Applications
(2S)-2-(15N)azanylpentanedioic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid-13C5,15N: This compound is labeled with both carbon-13 and nitrogen-15 isotopes and is used in similar research applications.
L-Glutamine-15N: Labeled with nitrogen-15, this compound is used in metabolic studies and protein synthesis research.
Uniqueness
(2S)-2-(15N)azanylpentanedioic acid is unique due to its specific labeling with nitrogen-15, making it particularly useful in NMR spectroscopy and metabolic studies. Its ability to act as an excitatory neurotransmitter and its involvement in various metabolic pathways further highlight its importance in scientific research .
Properties
IUPAC Name |
(2S)-2-(15N)azanylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-OGWWSMAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449110 | |
Record name | L-Glutamic acid-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21160-87-2 | |
Record name | L-Glutamic-15N acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21160-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of producing L-glutamic acid-15N?
A1: L-glutamic acid-15N is a valuable compound for research due to the incorporation of the stable isotope nitrogen-15 (15N). This isotope acts as a tracer, allowing researchers to track the fate and metabolism of L-glutamic acid within biological systems. The paper describes an efficient enzymatic method for its synthesis using 2-oxoglutaric acid, ammonium chloride-15N, and a NADPH regeneration system []. This labeled L-glutamic acid-15N can then be utilized in various research applications, such as studying metabolic pathways or protein synthesis.
Q2: How is 4-aminobutyric acid-15N produced from L-glutamic acid-15N?
A2: The paper outlines a method for producing 4-aminobutyric acid-15N, another important neurotransmitter, from L-glutamic acid-15N. This conversion is achieved through the enzyme glutamic acid decarboxylase. Incubating L-glutamic acid-15N with this enzyme leads to the removal of carbon dioxide, resulting in the formation of 4-aminobutyric acid-15N []. This labeled compound can be used in research exploring 4-aminobutyric acid's role in the nervous system.
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